N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C15H14FN3O2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.07907603 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea and its derivatives have been explored for their biological activity. Huang Zhi and Xu Dong (1998) synthesized nine thiourea derivatives and investigated their ability to inhibit the growth of agrobacterium, demonstrating their potential biological applications (Huang Zhi & Xu Dong, 1998).
DNA-Binding and Biological Activities
Shaista Tahir et al. (2015) focused on nitrosubstituted acyl thioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea, and conducted DNA interaction studies. They also evaluated their antioxidant, cytotoxic, antibacterial, and antifungal activities (Shaista Tahir et al., 2015).
Synthesis of Anticancer Compounds
B. Nammalwar et al. (2010) synthesized a derivative of this compound, which exhibited strong anticancer activity in various assays. This derivative is considered for clinical trials, potentially for kidney cancer treatment (B. Nammalwar et al., 2010).
Enantioselective Conjugate Addition
Hongbing Huang and E. Jacobsen (2006) reported on primary amine-thiourea derivatives, including their use in the conjugate addition of ketones to nitroalkenes. This study is relevant for understanding the chemical properties and reactions involving this compound (Hongbing Huang & E. Jacobsen, 2006).
Antibacterial and Anthelmintic Activities
Namratha Bhandari and S. Gaonkar (2016) synthesized a series of derivatives and evaluated their antibacterial and anthelmintic activities. Their findings contribute to understanding the broader spectrum of biological applications of thiourea derivatives (Namratha Bhandari & S. Gaonkar, 2016).
Transition Metal Complex Synthesis
Bushra Shakoor and Faiza Asghar (2021) synthesized a transition metal complex involving a thiourea derivative, showcasing its potential in forming stable complexes with transition metals. This research provides insights into the chemical versatility of thiourea derivatives (Bushra Shakoor & Faiza Asghar, 2021).
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c16-12-3-1-11(2-4-12)9-10-17-15(22)18-13-5-7-14(8-6-13)19(20)21/h1-8H,9-10H2,(H2,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFSFYSCDBSPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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